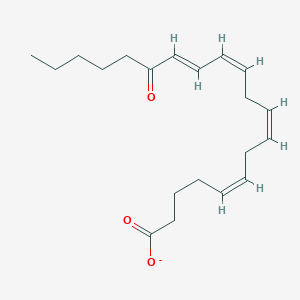
15-oxo-ETE(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-oxo-ETE(1-) is a polyunsaturated oxo fatty acid anion that is the conjugate base of 15-oxo-ETE. It is an oxo fatty acid anion, a long-chain fatty acid anion, a polyunsaturated fatty acid anion and an oxo-ETE anion. It is a conjugate base of a 15-oxo-ETE.
Applications De Recherche Scientifique
Cardiovascular Applications
Pulmonary Arterial Hypertension
15-Oxo-ETE has been identified as a protective agent against apoptosis in pulmonary arterial smooth muscle cells (PASMCs). Research indicates that it enhances cell viability and reduces apoptosis by modulating the Akt signaling pathway. In a study, treatment with 15-oxo-ETE resulted in decreased nuclear fragmentation and DNA strand breaks, alongside increased expression of the anti-apoptotic protein Bcl-2 . This suggests that 15-oxo-ETE could be a promising therapeutic candidate for managing pulmonary arterial hypertension by preventing unwanted PASMC death.
Antiangiogenic Properties
The compound has also demonstrated antiangiogenic effects by inhibiting the proliferation of human vascular vein endothelial cells. This was achieved through the suppression of DNA synthesis, which implicates 15-oxo-ETE in the regulation of angiogenesis—a critical process in tumor growth and metastasis . The ability of 15-oxo-ETE to modulate endothelial cell behavior positions it as a potential target for cancer therapies aimed at inhibiting tumor vascularization.
Cancer Research
Mechanisms of Action
The biosynthesis of 15-oxo-ETE from arachidonic acid via lipoxygenase pathways has been explored in various cancer models. It has been shown to inhibit the proliferation of endothelial cells, suggesting a role in tumorigenesis prevention . Furthermore, its production in macrophages indicates that it may play a role in the inflammatory microenvironment associated with tumors, potentially influencing cancer progression through modulation of immune responses .
Case Studies
In patients with nonsteroidal anti-inflammatory drug-exacerbated respiratory disease (N-ERD), elevated levels of 15-oxo-ETE were found in nasal polyps, highlighting its involvement in inflammatory conditions related to cancer . This finding suggests that targeting 15-oxo-ETE pathways could provide new avenues for therapeutic intervention in both cancer and inflammatory diseases.
Inflammatory Diseases
Role in Inflammation
Research indicates that 15-oxo-ETE is produced during inflammatory responses and may influence various aspects of inflammation. Its ability to modulate cell survival and proliferation suggests that it could be involved in chronic inflammatory diseases, including asthma and other respiratory conditions .
Research Findings Summary
Propriétés
Formule moléculaire |
C20H29O3- |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoate |
InChI |
InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/p-1/b5-4-,10-8-,11-9-,17-14+ |
Clé InChI |
YGJTUEISKATQSM-USWFWKISSA-M |
SMILES isomérique |
CCCCCC(=O)/C=C/C=C\C/C=C\C/C=C\CCCC(=O)[O-] |
SMILES canonique |
CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















